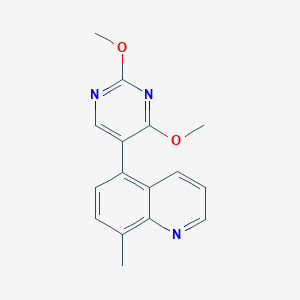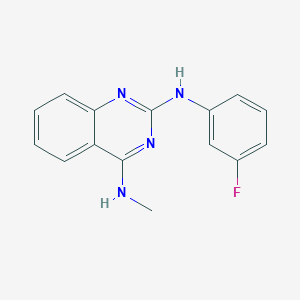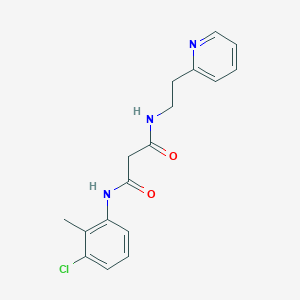
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in 1991 by scientists at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory activity of the neurons that express these receptors, which can have various physiological and pathological effects depending on the brain region and the specific receptor subtype involved.
Biochemical and Physiological Effects
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been shown to have various biochemical and physiological effects, depending on the brain region and the specific receptor subtype involved. In general, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline reduces the excitatory activity of the neurons that express AMPA and kainate receptors, which can lead to a decrease in synaptic plasticity, learning and memory, and epileptic activity. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been shown to have neuroprotective effects in various models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its relative stability and solubility, and its availability from commercial sources. However, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline also has some limitations, including its potential off-target effects on other glutamate receptor subtypes, its limited bioavailability and brain penetration, and its potential toxicity and side effects at high doses.
Direcciones Futuras
There are several future directions for research on 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and its related compounds. One direction is to develop more potent and selective antagonists of AMPA and kainate receptors, with improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the role of AMPA and kainate receptors in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Finally, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and related compounds could be used as tools for the development of new therapies for these disorders, based on the modulation of glutamate receptor activity.
Métodos De Síntesis
The synthesis of 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline involves several steps, including the condensation of 2,4-dimethoxypyrimidine with ethyl acetoacetate, followed by cyclization with methylamine and the subsequent reaction with 8-bromoquinoline. The final product is obtained through a series of purifications and crystallizations.
Aplicaciones Científicas De Investigación
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been extensively used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been used to investigate the pharmacology of AMPA and kainate receptors, including their structure, function, and allosteric modulation.
Propiedades
IUPAC Name |
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-6-7-11(12-5-4-8-17-14(10)12)13-9-18-16(21-3)19-15(13)20-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRDTREIDENLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CN=C(N=C3OC)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)